molecular formula C12H21NO3 B13920442 Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13920442
M. Wt: 227.30 g/mol
InChI Key: KCWTUTJWGBZQPM-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is an organoheterocyclic compound with the molecular formula C11H19NO3. It is a crystalline powder that appears white to light yellow in color . This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of N-Boc-4-piperidone with trimethylsilyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) at low temperatures (0°C) for several hours . The product is then extracted using ethyl acetate and purified through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-7-13(6-5-12(9)8-15-12)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3

InChI Key

KCWTUTJWGBZQPM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC12CO2)C(=O)OC(C)(C)C

Origin of Product

United States

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